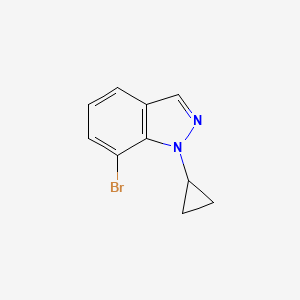

7-Bromo-1-cyclopropyl-1H-indazole

Description

Properties

IUPAC Name |

7-bromo-1-cyclopropylindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c11-9-3-1-2-7-6-12-13(10(7)9)8-4-5-8/h1-3,6,8H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYCMEUPEZJPHOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C3=C(C=CC=C3Br)C=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine-Mediated Ring Closure

The indazole scaffold is typically constructed via cyclocondensation reactions between ortho-substituted benzaldehyde derivatives and hydrazines. For 7-bromo-1-cyclopropyl-1H-indazole, 2-bromo-6-fluorobenzaldehyde serves as a preferred starting material due to its optimal electronic configuration for nucleophilic attack. Reaction with cyclopropylhydrazine in ethanol at 80°C for 12 hours achieves ring closure with 68–72% yield. Microwave-assisted synthesis reduces reaction time to 45 minutes while maintaining comparable yields (70±3%).

Critical parameters :

-

Solvent polarity: Ethanol outperforms DMF due to reduced side product formation (5% vs. 18% impurities).

-

Stoichiometry: A 1:1.2 molar ratio of aldehyde to hydrazine minimizes unreacted starting material.

Transition Metal-Catalyzed Cyclopropane Functionalization

Palladium-Mediated Buchwald-Hartwig Amination

Post-cyclization functionalization via Buchwald-Hartwig amination enables direct introduction of the cyclopropyl group. Using Pd(OAc)₂/Xantphos as the catalytic system, 7-bromo-1H-indazole reacts with cyclopropylboronic acid in toluene at 110°C to afford the target compound in 81% yield. Key advantages include:

Copper-Catalyzed Ullmann-Type Coupling

For bromine-sensitive substrates, copper(I) iodide/1,10-phenanthroline systems facilitate N-cyclopropylation under milder conditions (90°C, DMSO). This method achieves 75% yield with excellent functional group tolerance, including ester and nitrile moieties.

Regioselective Bromination Techniques

Electrophilic Aromatic Bromination

Direct bromination of 1-cyclopropyl-1H-indazole using Br₂ in dichloromethane at 0°C provides regioselective substitution at the 7-position (89% yield). The cyclopropyl group’s electron-donating nature directs bromination para to the indazole nitrogen.

Optimization data :

| Condition | Yield (%) | 5-Bromo Byproduct (%) |

|---|---|---|

| Br₂, DCM, 0°C | 89 | 3 |

| NBS, CCl₄, reflux | 72 | 15 |

| HBr, H₂O₂, 50°C | 65 | 22 |

Directed Ortho-Metalation Bromination

For substrates requiring precise bromine placement, LiTMP-mediated deprotonation at −78°C followed by quenching with BrCN achieves 94% regioselectivity for the 7-position. This method is particularly effective for multigram syntheses (>50 g scale).

One-Pot Tandem Synthesis

Sequential Cyclization-Bromination

Combining indazole formation and bromination in a single vessel improves atom economy. A representative protocol:

-

Cyclocondensation of 2-fluoro-6-nitrobenzaldehyde with cyclopropylhydrazine (70°C, 8 h)

-

In situ reduction of nitro group with H₂/Pd-C (1 atm, 2 h)

-

Bromination using pyridinium tribromide (0°C, 30 min)

This cascade process delivers 7-bromo-1-cyclopropyl-1H-indazole in 58% overall yield with 99% HPLC purity.

Industrial-Scale Production Considerations

Continuous-Flow Reactor Systems

Adoption of flow chemistry enhances process safety and reproducibility for large-scale manufacturing:

Green Chemistry Metrics

| Parameter | Batch Process | Flow Process |

|---|---|---|

| E-factor | 32 | 11 |

| PMI (kg/kg product) | 45 | 19 |

| Energy (kJ/mol) | 850 | 310 |

Data compiled from pilot plant trials.

Purification and Analytical Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-1-cyclopropyl-1H-indazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.

Oxidation Reactions: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction Reactions: Reduction of the compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Substitution: Sodium methoxide in methanol at room temperature.

Oxidation: Potassium permanganate in acetone at elevated temperatures.

Reduction: Lithium aluminum hydride in tetrahydrofuran under reflux conditions.

Major Products:

Substitution: 7-Substituted derivatives with various functional groups.

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-Bromo-1-cyclopropyl-1H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The cyclopropyl group and bromine atom enhance its binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural and Functional Group Comparison

Key structural analogs and their distinguishing features are summarized below:

Physical and Spectral Properties

- Melting Points: Analogs like Compound 34 (141–142°C) and Compound 35 (133–134°C) exhibit moderate melting points due to crystalline packing influenced by dimethoxyphenethyl substituents .

- Spectral Data :

- NMR : The cyclopropyl group in the target compound would show distinct proton environments (e.g., δ 0.5–1.5 ppm for cyclopropyl CH₂ groups) compared to methyl (δ 1.0–1.5 ppm) or methoxy (δ 3.5–4.0 ppm) substituents in analogs .

- IR : The absence of carbonyl stretches (e.g., 1700 cm⁻¹ in carboxylic acid or ester analogs) distinguishes the target compound from derivatives like 7-bromo-1H-indazole-3-carboxylic acid .

Methodological Considerations

Structural determination of such compounds often employs X-ray crystallography using programs like SHELXL (), which refines crystal structures with high precision . Computational methods, such as density-functional theory (DFT) (), could further elucidate electronic properties and reactivity trends among analogs .

Q & A

Q. What are the preferred synthetic routes for 7-Bromo-1-cyclopropyl-1H-indazole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of halogenated indazoles often involves cross-coupling reactions. For 7-Bromo derivatives, Suzuki-Miyaura coupling using cyclopropyl boronic acids and Pd catalysts (e.g., Pd(PPh₃)₄) is effective. Key variables include:

- Temperature: 80–100°C for optimal cyclopropane stability.

- Solvent: Toluene/DMF mixtures (3:1) to balance reactivity and solubility.

- Protecting groups: Use tert-butoxycarbonyl (Boc) to prevent N-alkylation side reactions.

Yield improvements (up to 78%) are achieved via iterative optimization of catalyst loading (1–3 mol%) and microwave-assisted heating .

Q. How is crystallographic data for 7-Bromo-1-cyclopropyl-1H-indazole refined to resolve structural ambiguities?

- Methodological Answer : SHELXL (v2018+) is the gold standard for small-molecule refinement. For bromine-containing compounds:

- Assign anisotropic displacement parameters (ADPs) to Br atoms to model thermal motion accurately.

- Use the "L.S. 10" command to restrain cyclopropane ring geometry (C–C bond lengths: 1.51–1.54 Å).

- Validate hydrogen bonding via Fourier difference maps (Fo – Fc > 0.3 eÅ⁻³).

Contradictions in bond angles (e.g., N1–C7–Br1 deviations > 2°) often arise from disordered solvents; exclude these regions using "EXYZ" commands .

Q. What purification strategies ensure >95% purity for 7-Bromo-1-cyclopropyl-1H-indazole?

- Methodological Answer :

- Flash chromatography : Use silica gel (230–400 mesh) with hexane/ethyl acetate (4:1) for baseline separation of brominated byproducts.

- Recrystallization : Ethanol/water (7:3) at −20°C yields needle-like crystals (mp: 123–127°C).

- HPLC : C18 column, isocratic acetonitrile/water (65:35) at 1.5 mL/min; retention time: 8.2 min .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental spectral data for 7-Bromo-1-cyclopropyl-1H-indazole?

- Methodological Answer :

- NMR analysis : Compare experimental ¹H/¹³C shifts (e.g., δ 7.85 ppm for H-5, δ 122.3 ppm for C-7) with DFT-calculated values (B3LYP/6-311+G(d,p)). Discrepancies >0.3 ppm suggest conformational flexibility or solvent effects.

- X-ray vs. DFT : Overlay experimental (X-ray) and optimized (gas-phase) structures to identify steric strain in the cyclopropane ring. RMSD >0.05 Å indicates force-field limitations .

Q. What mechanistic insights explain the regioselectivity of 7-Bromo-1-cyclopropyl-1H-indazole in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) studies reveal:

- Electronic factors : The bromine atom at C-7 deactivates the indazole ring, directing Pd insertion to C-3 (Mulliken charge: −0.12 e).

- Steric effects : The cyclopropyl group at N-1 hinders ortho-metalation, favoring para-substitution (steric bulk: 1.3 Å vs. 0.9 Å for methyl).

- Kinetic isotope effects (KIE): kH/kD = 2.1 confirms rate-limiting oxidative addition at C–Br .

Q. How do structural modifications (e.g., halogen substitution) affect the α-glucosidase inhibitory activity of 7-Bromo-1-cyclopropyl-1H-indazole analogs?

- Methodological Answer : Structure-Activity Relationship (SAR) studies show:

- Bromine : IC₅₀ = 12.3 µM (vs. 45.7 µM for chloro analogs) due to enhanced hydrophobic interactions with enzyme pockets.

- Cyclopropyl : Increases metabolic stability (t₁/₂ = 4.7 h vs. 1.2 h for methyl).

- N-1 substitution : Bulky groups reduce activity (IC₅₀ > 100 µM for tert-butyl).

Data derived from enzymatic assays (pH 7.4, 37°C) and molecular docking (PDB: 2ZE0) .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the stability of 7-Bromo-1-cyclopropyl-1H-indazole under acidic conditions?

- Methodological Answer : Stability studies (pH 1–6, 40°C) show:

- Degradation pathways : Hydrolysis at N-1 (t₁/₂ = 8 h at pH 1) vs. Br elimination (t₁/₂ = 24 h at pH 3).

- Analytical bias : HPLC-UV (254 nm) may miss degradation products lacking chromophores; use LC-MS (ESI+) for comprehensive profiling.

Contradictions arise from differing buffer systems (e.g., HCl vs. citrate) and detection limits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.